molecular formula C31H25FN4O4S3 B12363791 2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

Cat. No.: B12363791
M. Wt: 632.8 g/mol
InChI Key: LZIKVHXLVMNROK-UHFFFAOYSA-N
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Description

2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. The key steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the thiazole ring: This step may involve the reaction of a thioamide with a haloketone or similar electrophile.

    Functional group modifications: Various functional groups such as the cyclopropylmethyl, fluoro, sulfamoyl, and ethynyl groups are introduced through specific reactions like alkylation, halogenation, sulfonation, and Sonogashira coupling.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:

    Optimization of reaction conditions: Temperature, pressure, solvent, and catalyst selection to maximize efficiency.

    Purification techniques: Methods such as recrystallization, chromatography, and distillation to obtain the desired product in pure form.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of novel compounds:

Biology

    Biological activity studies: Investigation of its effects on biological systems, including enzyme inhibition or receptor binding.

Medicine

    Drug development: Potential use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

Industry

    Material science: Application in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This may involve:

    Binding to enzymes or receptors: Inhibition or activation of specific biological pathways.

    Modulation of cellular processes: Affecting cell signaling, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(cyclopropylmethyl)-4-[(3-chloro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid
  • 2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-methylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

Uniqueness

The uniqueness of 2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid lies in its specific combination of functional groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C31H25FN4O4S3

Molecular Weight

632.8 g/mol

IUPAC Name

2-[5-(cyclopropylmethyl)-4-[(3-fluoro-4-sulfamoylphenyl)methyl]-3-[3-[2-(5-methylthiophen-2-yl)ethynyl]phenyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C31H25FN4O4S3/c1-18-5-10-23(42-18)11-8-19-3-2-4-22(13-19)29-24(14-21-9-12-28(25(32)15-21)43(33,39)40)27(16-20-6-7-20)36(35-29)31-34-26(17-41-31)30(37)38/h2-5,9-10,12-13,15,17,20H,6-7,14,16H2,1H3,(H,37,38)(H2,33,39,40)

InChI Key

LZIKVHXLVMNROK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C#CC2=CC(=CC=C2)C3=NN(C(=C3CC4=CC(=C(C=C4)S(=O)(=O)N)F)CC5CC5)C6=NC(=CS6)C(=O)O

Origin of Product

United States

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